molecular formula C20H24BrNO3S B11652241 Methyl 4-(4-bromo-5-ethyl(2-thienyl))-2,7,7-trimethyl-5-oxo-1,4,6,7,8-pentahyd roquinoline-3-carboxylate

Methyl 4-(4-bromo-5-ethyl(2-thienyl))-2,7,7-trimethyl-5-oxo-1,4,6,7,8-pentahyd roquinoline-3-carboxylate

Cat. No.: B11652241
M. Wt: 438.4 g/mol
InChI Key: YPKVRULXYTYEPA-UHFFFAOYSA-N
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Description

METHYL 4-(4-BROMO-5-ETHYLTHIOPHEN-2-YL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a brominated thiophene ring and a hexahydroquinoline core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of METHYL 4-(4-BROMO-5-ETHYLTHIOPHEN-2-YL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring is synthesized through the bromination of 4-ethylthiophene, followed by further functionalization to introduce the bromine atom at the desired position.

    Construction of the Hexahydroquinoline Core: This involves the cyclization of appropriate precursors under acidic or basic conditions to form the hexahydroquinoline structure.

    Coupling of the Two Fragments: The thiophene and hexahydroquinoline fragments are then coupled together using suitable coupling reagents and conditions to form the final compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

METHYL 4-(4-BROMO-5-ETHYLTHIOPHEN-2-YL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

METHYL 4-(4-BROMO-5-ETHYLTHIOPHEN-2-YL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of METHYL 4-(4-BROMO-5-ETHYLTHIOPHEN-2-YL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions.

    Receptor Modulation: It may act as an agonist or antagonist at specific receptors, modulating their signaling pathways and physiological effects.

    DNA Intercalation: The compound may intercalate into DNA, disrupting its structure and function, which can lead to cytotoxic effects in cancer cells.

Comparison with Similar Compounds

METHYL 4-(4-BROMO-5-ETHYLTHIOPHEN-2-YL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE can be compared with other similar compounds, such as:

    METHYL 4-(4-BROMO-5-METHYLTHIOPHEN-2-YL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE: This compound has a similar structure but with a methyl group instead of an ethyl group on the thiophene ring.

    METHYL 4-(4-BROMO-5-PROPYLTHIOPHEN-2-YL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE: This compound has a propyl group on the thiophene ring, which may affect its chemical and biological properties.

Properties

Molecular Formula

C20H24BrNO3S

Molecular Weight

438.4 g/mol

IUPAC Name

methyl 4-(4-bromo-5-ethylthiophen-2-yl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C20H24BrNO3S/c1-6-14-11(21)7-15(26-14)18-16(19(24)25-5)10(2)22-12-8-20(3,4)9-13(23)17(12)18/h7,18,22H,6,8-9H2,1-5H3

InChI Key

YPKVRULXYTYEPA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(S1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OC)C)Br

Origin of Product

United States

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